Pharmacokinetics and pharmacodynamics of 2-(3,4-Dimethoxyphenyl)-1,3-benzoxazol-5-amine
Pharmacokinetics and pharmacodynamics of 2-(3,4-Dimethoxyphenyl)-1,3-benzoxazol-5-amine
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of 2-(3,4-Dimethoxyphenyl)-1,3-benzoxazol-5-amine
Executive Summary
This technical guide provides a comprehensive analysis of the pharmacodynamic and pharmacokinetic profile of the novel heterocyclic compound, 2-(3,4-Dimethoxyphenyl)-1,3-benzoxazol-5-amine . The benzoxazole scaffold is a privileged structure in medicinal chemistry, known to impart a wide range of biological activities to its derivatives, including anticancer, anti-inflammatory, and antimicrobial effects[1][2]. While specific experimental data for this exact molecule is limited in publicly accessible literature, this document synthesizes findings from closely related structural analogs to construct a scientifically robust and predictive profile. By examining structure-activity relationships (SAR) and experimental data from homologous compounds, we can infer the likely biological targets, mechanisms of action, and ADME-Tox properties of this specific entity. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential and developmental considerations for this class of molecules.
Chemical Identity and Synthesis
The core structure of interest is a 2-phenylbenzoxazole derivative featuring a dimethoxy substitution on the phenyl ring and an amine group on the benzoxazole moiety. This specific arrangement of functional groups suggests a high potential for targeted biological activity.
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IUPAC Name: 2-(3,4-Dimethoxyphenyl)-1,3-benzoxazol-5-amine
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Molecular Formula: C₁₅H₁₄N₂O₃
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Molecular Weight: 270.28 g/mol
Synthetic Pathway
The synthesis of 2-(3,4-Dimethoxyphenyl)-1,3-benzoxazol-5-amine has been described via a cyclocondensation reaction. The process involves the reaction of 2,4-diaminophenol with 3,4-dimethoxybenzoic acid, typically facilitated by a cyclizing agent such as polyphosphoric acid (PPA) under heat[3]. This one-pot synthesis is an efficient method for generating the benzoxazole core.
Caption: Synthesis of 2-(3,4-Dimethoxyphenyl)-1,3-benzoxazol-5-amine.
Part 1: Pharmacodynamics (PD) Profile
The pharmacodynamics of 2-(3,4-Dimethoxyphenyl)-1,3-benzoxazol-5-amine can be inferred from extensive studies on its close analogs. The combination of the 2-(dimethoxyphenyl) group and the 5-amino-benzoxazole core suggests potential multi-target activity.
Inferred Primary Mechanism: Anti-inflammatory Activity via COX-2 Inhibition
A compelling body of evidence suggests that 2-phenylbenzoxazole derivatives are potent inhibitors of cyclooxygenase (COX) enzymes, with a notable selectivity for COX-2. Studies on N-substituted derivatives of 2-(3,5-dimethoxyphenyl)benzoxazol-5-amine have demonstrated significant in vitro and in vivo anti-inflammatory effects[4]. These analogs exhibit potent COX-2 inhibition with IC₅₀ values in the nanomolar to low-micromolar range, often surpassing the activity of standard non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen[4][5].
The mechanism involves the inhibition of prostaglandin synthesis, which are key mediators of inflammation, pain, and fever. Selective COX-2 inhibition is a highly desirable therapeutic profile, as it minimizes the gastrointestinal side effects associated with non-selective COX-1 inhibition.
Caption: Inferred mechanism of COX-2 inhibition by the target compound.
Secondary Potential: Anticancer Activity
The benzoxazole scaffold is a well-established pharmacophore in oncology research. A study on a series of 2-(3,4-disubstituted phenyl)benzoxazole derivatives demonstrated promising antiproliferative activity against a panel of human cancer cell lines, particularly non-small cell lung cancer (NCI-H460)[6]. Notably, the study highlighted that derivatives with a methoxy group at position 3 of the phenyl ring—a feature of the title compound—generally exhibit higher activity[6]. The cytotoxic effects are often attributed to mechanisms such as the inhibition of DNA topoisomerases or tubulin polymerization[4].
Tertiary Potential: Neuroprotective Activity
Derivatives featuring the 2-substituted-benzoxazol-5-amine core have been investigated as multi-target-directed ligands for Alzheimer's disease. One study identified a compound from this class that exhibited potent inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), alongside significant inhibition of amyloid-beta (Aβ) aggregation[7]. The 5-amino group is crucial for these interactions, suggesting that 2-(3,4-Dimethoxyphenyl)-1,3-benzoxazol-5-amine could serve as a valuable starting point for developing neuroprotective agents.
Summary of Inferred Biological Activity
The following table summarizes quantitative activity data from closely related structural analogs, providing a predictive baseline for the potential of 2-(3,4-Dimethoxyphenyl)-1,3-benzoxazol-5-amine.
| Compound Class/Analog | Target/Cell Line | Activity Metric | Value | Reference |
| N-(2-(3,5-dimethoxyphenyl)benzoxazole-5-yl)benzamide derivative (3a) | COX-2 | IC₅₀ | 0.71 µM | [4] |
| N-(2-(3,5-dimethoxyphenyl)benzoxazole-5-yl)benzamide derivative (3d) | COX-2 | IC₅₀ | 0.06 µM | [4] |
| N-(2-(3,4,5-trimethoxybenzyl)benzoxazole-5-yl)benzamide derivative (3b) | COX-2 | IC₅₀ | 0.14 µM | [5] |
| 2-(3,4-disubstituted phenyl)benzoxazole derivative (40) | NCI-H460 (Lung Cancer) | IC₅₀ | 0.4 µM | [6] |
| 2-(3,4-disubstituted phenyl)benzoxazole derivative (45) | NCI-H460 (Lung Cancer) | IC₅₀ | 0.9 µM | [6] |
| 2-substituted-benzo[d]oxazol-5-amine derivative (92) | Acetylcholinesterase (AChE) | IC₅₀ | 0.052 µM | [7] |
Part 2: Pharmacokinetics (PK) and ADME-Tox Profile
No direct experimental ADME (Absorption, Distribution, Metabolism, Excretion) or toxicology data for 2-(3,4-Dimethoxyphenyl)-1,3-benzoxazol-5-amine is currently available. The following profile is projected based on computational predictions (in silico) for similar benzoxazole derivatives and general principles of medicinal chemistry[8][9].
Absorption
Benzoxazole derivatives often exhibit favorable physicochemical properties for oral absorption, complying with Lipinski's Rule of Five[10]. In silico studies on related 1,2,3-triazole-benzoxazole hybrids predict high human gastrointestinal absorption (HGA)[9][11]. Given its moderate molecular weight and likely lipophilicity, 2-(3,4-Dimethoxyphenyl)-1,3-benzoxazol-5-amine is predicted to have good passive intestinal absorption.
Distribution
The distribution profile will be governed by its lipophilicity and plasma protein binding. A related 2-substituted-benzo[d]oxazol-5-amine derivative demonstrated good blood-brain barrier (BBB) permeability in a Parallel Artificial Membrane Permeability Assay (PAMPA), suggesting that compounds of this class can cross into the central nervous system[7]. This is a critical feature for developing agents targeting neurological disorders.
Metabolism
The compound presents several sites for metabolic transformation. The primary metabolic pathways are likely to involve:
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O-demethylation: The two methoxy groups on the phenyl ring are susceptible to enzymatic cleavage by cytochrome P450 (CYP) enzymes, a common metabolic route.
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N-acetylation or Glucuronidation: The primary amine at the 5-position is a prime site for Phase II conjugation reactions.
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Aromatic Hydroxylation: The benzene rings may undergo oxidation.
Excretion
Following metabolism, the more polar metabolites are expected to be eliminated primarily through the kidneys (renal excretion). A portion may also be excreted via the biliary-fecal route.
Toxicology
The toxicological profile must be determined experimentally. However, general observations for the benzoxazole class show that while many derivatives are non-mutagenic in the Ames test, some can exhibit cytotoxicity, particularly against cancer cell lines, which aligns with their therapeutic potential[8]. Ulcerogenic studies on related COX-2 inhibiting benzoxazoles have shown them to be significantly safer on the gastric mucosa compared to traditional NSAIDs[4][5].
Part 3: Key Experimental Protocols
To validate the inferred properties of 2-(3,4-Dimethoxyphenyl)-1,3-benzoxazol-5-amine, a series of standardized in vitro and in vivo assays are required.
Protocol: In Vitro COX-1/COX-2 Inhibition Assay
This protocol is essential for confirming the anti-inflammatory mechanism and selectivity.
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Enzyme Preparation: Obtain purified human recombinant COX-1 and COX-2 enzymes.
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Incubation: Pre-incubate the test compound (at various concentrations) with either COX-1 or COX-2 enzyme in a buffer solution (e.g., Tris-HCl) for 15 minutes at room temperature.
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Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid as the substrate.
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Quantification: After a set incubation period (e.g., 10 minutes), measure the amount of prostaglandin E₂ (PGE₂) produced using a commercial Enzyme Immunoassay (EIA) kit.
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Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a vehicle control. Determine the IC₅₀ value (the concentration required to inhibit 50% of enzyme activity) by plotting inhibition percentage against compound concentration.
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Selectivity Index (SI): Calculate the SI by dividing the IC₅₀ (COX-1) by the IC₅₀ (COX-2). A higher SI indicates greater selectivity for COX-2.
Protocol: Caco-2 Permeability Assay
This assay is the gold standard in vitro model for predicting human intestinal drug absorption.
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Cell Culture: Culture Caco-2 cells on semi-permeable filter inserts for 21-25 days until they form a differentiated and polarized monolayer.
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Monolayer Integrity Check: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
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Permeability Measurement (Apical to Basolateral):
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Add the test compound dissolved in transport buffer to the apical (AP) side of the monolayer.
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At specified time intervals (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (BL) side.
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Use a control compound with known permeability (e.g., propranolol for high, atenolol for low) for validation.
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Sample Analysis: Quantify the concentration of the test compound in the collected samples using a suitable analytical method, such as LC-MS/MS.
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Calculate Apparent Permeability (Papp): The Papp value (in cm/s) is calculated using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.
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